molecular formula C10H17ClN4 B1488534 3-chloro-N-[2-(diethylamino)ethyl]pyrazin-2-amine CAS No. 1247637-96-2

3-chloro-N-[2-(diethylamino)ethyl]pyrazin-2-amine

Cat. No.: B1488534
CAS No.: 1247637-96-2
M. Wt: 228.72 g/mol
InChI Key: ZCCDHZHATAFHAA-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(diethylamino)ethyl]pyrazin-2-amine is a useful research compound. Its molecular formula is C10H17ClN4 and its molecular weight is 228.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Novel Compound Synthesis : Studies include the synthesis of novel compounds with potential applications ranging from agricultural chemicals to medicinal chemistry. For example, novel 3-chloro-pyrazole-5-carboxamide compounds were synthesized for potential use in various fields, indicating a methodology that might be applicable to the compound of interest (Yang Yun-shang, 2010).
  • Complex Formation with Metals : Research into the complex formation of similar compounds with metal ions like Al(III) and Zn(II) highlights potential applications in bioavailability and chelation treatments (M. Peana et al., 2015).

Biological and Chemical Properties

  • Antimicrobial Activity : Some compounds exhibit promising antimicrobial activity, suggesting potential research directions for investigating the biological activity of "3-chloro-N-[2-(diethylamino)ethyl]pyrazin-2-amine" (B. Jyothi & N. Madhavi, 2019).
  • Inhibition of Biological Processes : Compounds structurally similar to the one have been found to inhibit specific biological processes, such as cyclic AMP phosphodiesterase, which could imply potential research applications in understanding cellular signaling pathways (L. Mandel, 1971).

Material Science and Organic Electronics

  • Organic Electroluminescent Compounds : Research into the synthesis of organic electroluminescent compounds for potential use in display technologies could offer insights into applications for related pyrazine derivatives (Shi Juan-ling, 2006).

Agricultural Chemistry

  • Herbicide Development : The modes of action of pyridazinone herbicides and their synthesis could inform the development of new agricultural chemicals, indicating potential areas of application for similar pyrazine compounds (J. L. Hilton et al., 1969).

Properties

IUPAC Name

N-(3-chloropyrazin-2-yl)-N',N'-diethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN4/c1-3-15(4-2)8-7-14-10-9(11)12-5-6-13-10/h5-6H,3-4,7-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCDHZHATAFHAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.